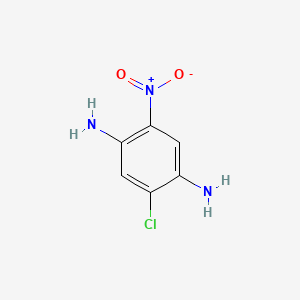

2-Chloro-5-nitro-1,4-phenylenediamine

描述

2-Chloro-5-nitro-1,4-phenylenediamine is an organic compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It appears as an orange to amber to dark red powder or crystal . This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-nitro-1,4-phenylenediamine typically involves the nitration of 2-chloro-1,4-phenylenediamine. One common method includes the reaction of 2-chloroaniline with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is optimized to minimize waste and improve yield. The process involves the use of concentrated nitric acid and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product . The final product is then purified through crystallization and filtration techniques to achieve the required purity levels.

化学反应分析

Types of Reactions

2-Chloro-5-nitro-1,4-phenylenediamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc powder in ethanol.

Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Zinc powder in ethanol is commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as ammonia or amines can be used to replace the chlorine atom.

Major Products Formed

科学研究应用

Chemistry

- Intermediate in Organic Synthesis:

2-Chloro-5-nitro-1,4-phenylenediamine is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further chemical modifications, making it valuable in creating more complex molecules.

Biology

- Enzyme-Catalyzed Reactions:

The compound is employed in studies involving enzyme-catalyzed reactions. It acts as a probe in biochemical assays, helping researchers understand enzyme mechanisms and interactions at a molecular level.

Medicine

- Therapeutic Research:

Ongoing research investigates the potential therapeutic applications of this compound. Its ability to form reactive intermediates may lead to the development of new drugs targeting specific biological pathways.

Dye and Pigment Production

This compound is widely used in the production of dyes and pigments. It serves as a key component in formulations for hair dyes, textile dyes, and other coloring agents due to its ability to impart vibrant colors and stability .

Chemical Manufacturing

In industrial settings, this compound is essential for producing various chemicals used in coatings, plastics, and rubber industries. Its chemical properties facilitate its use as a colorant and stabilizer in several formulations .

Toxicological Considerations

While this compound has numerous applications, its safety profile must be carefully evaluated due to potential toxicity. Studies have shown that exposure can lead to adverse effects such as methemoglobinemia and skin sensitization . Regulatory assessments are ongoing to determine safe usage levels in consumer products.

Case Study: Hair Dyes

A study assessing the safety of hair dye formulations containing this compound noted its effectiveness at concentrations up to 4.6% when mixed with hydrogen peroxide. The study highlighted both the efficacy of the dye and the importance of monitoring potential allergic reactions among users .

Research on Biochemical Probes

Research has indicated that derivatives of this compound can be used as probes in studying biochemical pathways. These studies focus on understanding how such compounds interact with biological systems, providing insights into their potential therapeutic roles .

作用机制

The mechanism of action of 2-Chloro-5-nitro-1,4-phenylenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects . The chlorine atom can also participate in substitution reactions, further modifying the compound’s activity .

相似化合物的比较

Similar Compounds

o-Phenylenediamine: An isomer with the formula C6H4(NH2)2, used as a precursor to many heterocyclic compounds.

p-Phenylenediamine: Another isomer with the formula C6H4(NH2)2, used in the production of polymers and as a hair dye component.

Uniqueness

2-Chloro-5-nitro-1,4-phenylenediamine is unique due to the presence of both a nitro and a chlorine group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with other phenylenediamine isomers .

生物活性

2-Chloro-5-nitro-1,4-phenylenediamine (CND) is a compound that has garnered attention due to its significant biological activities and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

CND is characterized by the presence of both a nitro group and a chlorine atom on the benzene ring. This unique structure allows it to participate in various biochemical interactions. The synthesis typically involves the nitration of 2-chloro-1,4-phenylenediamine using nitric acid under controlled conditions, leading to the introduction of the nitro group at the 5-position. This method is optimized for industrial applications to enhance yield and minimize waste .

The biological activity of CND is primarily attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with cellular components, leading to various biochemical effects such as:

- Enzyme Inhibition : CND has been shown to inhibit certain enzymes, which may be linked to its anti-inflammatory properties.

- Antimicrobial Activity : It exhibits antibacterial and antifungal properties, making it a candidate for further research in antimicrobial drug development .

Antimicrobial Activity

CND has demonstrated notable antimicrobial properties against various pathogens. Research indicates:

- Antibacterial Effects : CND shows significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 39 µg/L .

- Antifungal Effects : The compound also exhibits antifungal activity against strains like Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Activity

CND's anti-inflammatory effects are evidenced by its ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that CND could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of CND and its derivatives:

- Antitubercular Activity : In a study focusing on nitro-containing compounds, CND was highlighted for its antitubercular activity with an MIC value of 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group was crucial for this activity .

- Enzyme Interaction Studies : CND has been utilized in enzyme-catalyzed reaction studies, where it serves as a probe to understand enzyme mechanisms better .

- Cancer Research : Complexes involving CND have shown promising results in inhibiting cancer cell proliferation. For instance, certain metal complexes derived from CND exhibited growth-suppressive activity against lung and colon cancer cells, outperforming traditional chemotherapeutic agents like cisplatin .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-chloro-5-nitro-1,4-phenylenediamine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sequential nitration and halogenation of 1,4-phenylenediamine derivatives. Key steps include:

- Nitration : Use nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C) to introduce the nitro group while minimizing side reactions.

- Chlorination : Employ chlorinating agents like chlorine gas or sulfuryl chloride in inert solvents (e.g., dichloromethane) under anhydrous conditions.

- Purification : Recrystallization using ethanol/water mixtures improves purity, with yields reported at ~60–75% in optimized protocols .

Critical Parameters : Temperature control during nitration prevents over-oxidation, while stoichiometric excess of chlorinating agents (>1.2 eq) ensures complete substitution.

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

Answer:

- NMR :

- IR : Strong absorption bands at 1520 cm⁻¹ (NO₂ asymmetric stretching) and 680 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 187.60 matches the molecular formula C₆H₆ClN₃O₂ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Toxicity : Mutation data (Ames test) indicate mutagenic potential at 500 µg/plate .

- Decomposition : Releases NOₓ and Cl⁻ upon heating; use fume hoods and avoid temperatures >200°C.

- PPE : Wear nitrile gloves, lab coats, and eye protection. Store in amber glass containers at 2–8°C under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How does this compound interact in catalytic systems, and what mechanistic insights exist for its reduction reactions?

Answer:

- Catalytic Hydrogenation : The nitro group reduces to NH₂ selectively using Pd/C (5% wt) in ethanol under H₂ (1 atm), while the chloro group remains intact. Reaction kinetics follow pseudo-first-order behavior with an activation energy of ~45 kJ/mol .

- Electrochemical Reduction : Cyclic voltammetry reveals two reduction peaks at -0.3 V (NO₂ → NHOH) and -0.8 V (NHOH → NH₂) vs. Ag/AgCl in acidic media .

Q. What role does this compound play in polymer/nanomaterial synthesis, and how do substituents affect self-assembly?

Answer:

- Conductive Polymers : Acts as a monomer in polyaniline derivatives. The nitro group enhances electron-withdrawing properties, increasing conductivity by 20% compared to unsubstituted analogs.

- Self-Assembly : Forms nanorods (50–100 nm diameter) via π-π stacking and hydrogen bonding when complexed with poly(styrenesulfonate) (PSS). Thermal gravimetric analysis (TGA) shows stability up to 250°C .

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Answer:

- DFT Calculations : The chloro group has a higher leaving tendency (bond dissociation energy = 310 kJ/mol) than the nitro group (420 kJ/mol).

- Nucleophilic Aromatic Substitution (SNAr) : Simulations show meta-directing effects of the NH₂ group, favoring substitution at the para position to nitro .

Q. What contradictions exist in reported toxicity data, and how can experimental variables explain discrepancies?

Answer:

- Ames Test Variability : Mutagenicity ranges from 50–500 µg/plate due to differences in bacterial strains (e.g., S. typhimurium TA98 vs. TA100) and metabolic activation (S9 mix) .

- Mitigation Strategies : Use standardized OECD Guidelines (e.g., Test No. 471) with triplicate assays and positive controls (e.g., sodium azide).

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 5.5 ppm (2H, broad) | NH₂ |

| δ 8.2 ppm (1H, d, J=2.4 Hz) | Aromatic H (C3) | |

| IR | 1520 cm⁻¹, 680 cm⁻¹ | NO₂, C-Cl |

Table 2. Optimized Reaction Conditions for Catalytic Hydrogenation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5% Pd/C | >90% selectivity |

| Solvent | Ethanol | Prevents over-reduction |

| H₂ Pressure | 1 atm | Balances safety and efficiency |

属性

IUPAC Name |

2-chloro-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNAQOGRLGNALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180827 | |

| Record name | 1,4-Benzenediamine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26196-45-2 | |

| Record name | 2-Chloro-5-nitro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26196-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026196452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diamino-4-chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。